Benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

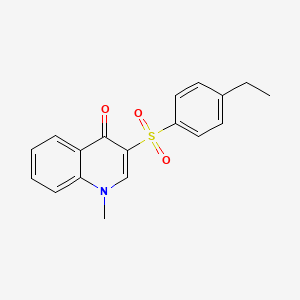

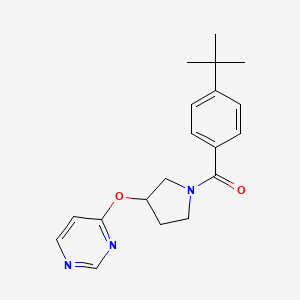

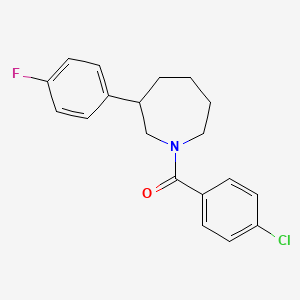

Benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 2551116-39-1 . It has a molecular weight of 345.42 . The IUPAC name for this compound is benzyl 2-(phenylsulfonyl)pyrrolidine-1-carboxylate .

Molecular Structure Analysis

The InChI code for Benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate is 1S/C18H19NO4S/c20-18 (23-14-15-8-3-1-4-9-15)19-13-7-12-17 (19)24 (21,22)16-10-5-2-6-11-16/h1-6,8-11,17H,7,12-14H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

Benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate is an oil at room temperature . The storage temperature is room temperature .Aplicaciones Científicas De Investigación

Synthetic Applications and Mechanistic Insights

A study by Giri, Lam, and Yu (2010) discusses the Pd(II)-catalyzed carboxylation of ortho-C-H bonds in anilides, highlighting a novel and efficient strategy for assembling biologically and pharmaceutically significant molecules. This method facilitates the rapid construction of benzoxazinones and quinazolinones from simple anilides, underscoring the versatility of carboxylation reactions in organic synthesis Giri, R., Lam, J. K., & Yu, J.-Q. (2010). Journal of the American Chemical Society.

Green Chemical Synthesis

Trankle and Kopach (2007) described a green chemical synthesis process for 2-benzenesulfonylpyridine, a key starting material for an investigational drug at Eli Lilly and Company. This process exemplifies an environmentally friendly approach to synthesizing substituted aromatic pyridyl sulfides and sulfones, demonstrating the importance of sustainable methodologies in chemical research Trankle, W. G., & Kopach, M. (2007). Organic Process Research & Development.

Catalytic Applications

Hazra et al. (2016) explored the catalytic activities of polymers derived from 2-(2-pyridylmethyleneamino)benzenesulfonic acid, demonstrating their efficacy in the peroxidative oxidation of cyclohexane under mild conditions. This study highlights the potential of metal-organic frameworks (MOFs) and related complexes in catalysis, particularly for oxidation reactions that are crucial in various industrial processes Hazra, S., Ribeiro, A., et al. (2016). Dalton Transactions.

Cholinesterase Inhibition for Therapeutic Applications

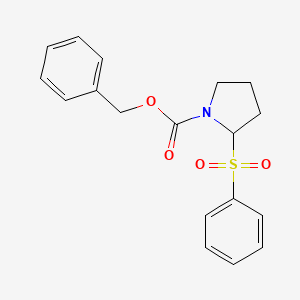

Pizova et al. (2017) investigated benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylates for their in vitro ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in neurodegenerative diseases such as Alzheimer's. Their research contributes to the development of potential therapeutic agents targeting cholinesterases, showcasing the compound's applicability in medicinal chemistry Pizova, H., Havelkova, M., et al. (2017). Molecules.

Safety and Hazards

Propiedades

IUPAC Name |

benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S/c20-18(23-14-15-8-3-1-4-9-15)19-13-7-12-17(19)24(21,22)16-10-5-2-6-11-16/h1-6,8-11,17H,7,12-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQOWABGRSXDGRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(Azidomethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B2391002.png)

![4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenyl phenylacetate](/img/structure/B2391004.png)

![(E)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2391008.png)

![2-[(3-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one](/img/structure/B2391015.png)

![2-((6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2391019.png)

![N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2391020.png)